molecular formula C7H8N2O3 B14261558 4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate CAS No. 210420-73-8

4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate

Cat. No.: B14261558
CAS No.: 210420-73-8
M. Wt: 168.15 g/mol
InChI Key: PRXJGTSZUFIWCX-UHFFFAOYSA-N
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Description

4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group, an ethoxy group, and a conjugated diene system

Preparation Methods

The synthesis of 4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate typically involves the diazotization of an appropriate precursor. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) to convert an amine precursor into the diazonium salt. The ethoxy group is introduced through an etherification reaction, and the conjugated diene system is formed via a series of elimination and condensation reactions. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazonium group into an amine.

    Substitution: The diazonium group can be substituted by nucleophiles such as halides, hydroxides, or amines.

    Coupling Reactions: The compound can participate in azo coupling reactions to form azo dyes.

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles such as sodium chloride or ammonia. Major products formed from these reactions include amines, oxides, and azo compounds.

Scientific Research Applications

4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate involves its reactivity as a diazonium compound. The diazonium group is highly reactive and can undergo various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in azo coupling reactions, the compound reacts with phenols or aromatic amines to form azo dyes, which are used in various industrial applications.

Comparison with Similar Compounds

Similar compounds to 4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate include other diazonium salts and conjugated dienes. Some examples are:

    1,1-bis(4-chlorophenyl)-4-diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate: Similar in structure but with chlorophenyl groups.

    4-Diazonio-5-oxo-1,1-diphenylpenta-1,3-dien-3-olate: Contains diphenyl groups instead of ethoxy.

The uniqueness of this compound lies in its specific functional groups and reactivity, which make it suitable for particular applications in organic synthesis and material science.

Properties

CAS No.

210420-73-8

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

ethyl 2-diazo-3-oxopent-4-enoate

InChI

InChI=1S/C7H8N2O3/c1-3-5(10)6(9-8)7(11)12-4-2/h3H,1,4H2,2H3

InChI Key

PRXJGTSZUFIWCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])C(=O)C=C

Origin of Product

United States

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